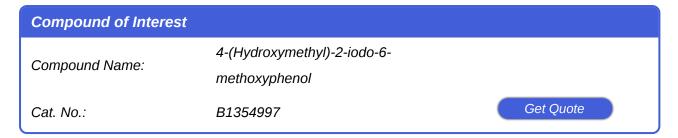


## In Silico Prediction of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol Properties

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive in silico analysis of **4-(hydroxymethyl)-2-iodo-6-methoxyphenol**, a molecule of interest for further investigation. The document outlines its predicted physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Detailed methodologies for reproducing these predictions using publicly available web servers are provided, along with a discussion of potential biological activities and associated signaling pathways based on its structural characteristics.

The early assessment of a compound's properties through computational methods is a critical step in modern drug discovery, helping to reduce attrition rates and prioritize candidates with favorable profiles.[1][2] In silico tools offer a rapid and cost-effective means to evaluate a molecule's potential before committing to extensive experimental validation.[3][4]

### **Predicted Physicochemical Properties**

The fundamental physicochemical properties of a molecule are crucial determinants of its pharmacokinetic behavior.[4] The properties for **4-(hydroxymethyl)-2-iodo-6-methoxyphenol** were predicted using computational models. The molecular identifiers were sourced from PubChem, while other key descriptors were calculated using the SwissADME web server.[5]



Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>9</sub> IO <sub>3</sub>	PubChem[5]
SMILES	COC1=C(C(=CC(=C1)CO)I)O	PubChem[5]
Molecular Weight	279.96 g/mol	PubChem[5]
Predicted XlogP	1.30	PubChem[5]
Predicted Water Solubility (LogS)	-2.19 (Soluble)	SwissADME
Predicted pKa (acidic)	8.84	SwissADME
Hydrogen Bond Acceptors	3	SwissADME
Hydrogen Bond Donors	2	SwissADME
Rotatable Bonds	3	SwissADME
Topological Polar Surface Area	49.77 Ų	SwissADME

#### **Predicted ADMET Profile**

The ADMET profile predicts how a drug candidate will be processed by the body. Unfavorable ADMET properties are a significant cause of late-stage drug development failures.[6] The following ADMET parameters for **4-(hydroxymethyl)-2-iodo-6-methoxyphenol** were predicted using the SwissADME and ProTox-II web servers.[5][7]

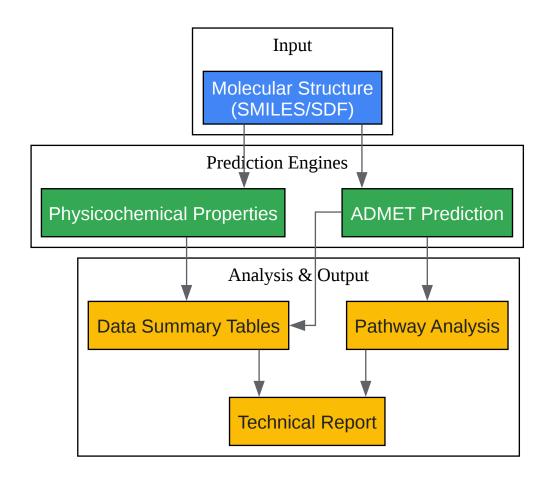


Parameter	Category	Prediction	Confidence/Sc ore	Tool Used
Gastrointestinal Absorption	Absorption	High	N/A	SwissADME
Blood-Brain Barrier (BBB) Permeant	Distribution	No	N/A	SwissADME
P-glycoprotein (P-gp) Substrate	Distribution	No	N/A	SwissADME
CYP1A2 Inhibitor	Metabolism	Yes	N/A	SwissADME
CYP2C19 Inhibitor	Metabolism	Yes	N/A	SwissADME
CYP2C9 Inhibitor	Metabolism	Yes	N/A	SwissADME
CYP2D6 Inhibitor	Metabolism	No	N/A	SwissADME
CYP3A4 Inhibitor	Metabolism	Yes	N/A	SwissADME
Lipinski's Rule of Five	Drug-Likeness	Yes (0 violations)	N/A	SwissADME
Bioavailability Score	Drug-Likeness	0.55	N/A	SwissADME
Predicted LD <sub>50</sub> (rat, acute oral)	Toxicity	700 mg/kg	Class 4	ProTox-II
Hepatotoxicity	Toxicity	Inactive	0.72	ProTox-II
Carcinogenicity	Toxicity	Inactive	0.63	ProTox-II
Mutagenicity	Toxicity	Inactive	0.79	ProTox-II
Cytotoxicity	Toxicity	Active	0.61	ProTox-II

## **Methodologies for In Silico Prediction**



A generalized workflow for in silico property prediction is essential for systematic evaluation. This process typically begins with defining the molecular structure and proceeds through various computational models to assess different endpoints.



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A generalized workflow for in silico molecular property prediction.

# Experimental Protocol 1: Prediction of Physicochemical and ADME Properties using SwissADME

SwissADME is a free web tool to evaluate the pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[8][9]

 Navigate to the SwissADME website: Access the web server, which is typically found at http://www.swissadme.ch/.[9]



- Input the Molecule: In the main input field, paste the SMILES string for **4-** (hydroxymethyl)-2-iodo-6-methoxyphenol: COC1=C(C(=CC)CO)I)O. A molecular sketcher is also available for drawing the structure or importing from a file.[10]
- Run the Prediction: Click the "Run" button to initiate the calculations. The process for a single small molecule is typically completed within seconds.[10]
- Analyze the Results: The output page will display a comprehensive report.
  - Physicochemical Properties: Note the values for Molecular Weight, LogP, Water Solubility (LogS), and others.
  - Pharmacokinetics: Examine the predictions for GI absorption, BBB permeation, and P-gp substrate status.
  - Drug-Likeness: Check for violations of Lipinski's Rule of Five and view the Bioavailability
    Score.
  - Medicinal Chemistry: Observe any alerts for undesirable chemical fragments.
- Export Data: The results can be exported as a CSV file for further analysis and recordkeeping.[10]

# Experimental Protocol 2: Prediction of Toxicological Properties using ProTox-II

ProTox-II is a web server for the in silico prediction of the toxicity of chemicals. It provides models for various toxicity endpoints, including acute toxicity, organ toxicity, and toxicological pathways.[5][11]

- Navigate to the ProTox-II website: Access the server, which is available at http://tox.charite.de/protox II.[6]
- Input the Molecule: Users can input the molecule by pasting the SMILES string (COC1=C(C(=CC(=C1)CO)I)O) into the text box. Alternatively, the structure can be drawn using the integrated chemical editor.[12]



- Initiate Prediction: Click the "Start ProTox-II" button to submit the molecule for analysis.
- Review Toxicity Profile: The results page provides a detailed toxicity profile.
  - Predicted LD<sub>50</sub>: View the predicted median lethal dose (LD<sub>50</sub>) and the corresponding toxicity class (1-6).
  - Organ Toxicity: Check the prediction for hepatotoxicity.
  - Toxicological Endpoints: Analyze the predictions for carcinogenicity, mutagenicity, and cytotoxicity. The confidence score for each prediction is provided.[5]
  - Toxicity Targets: The server also predicts interactions with various nuclear receptors and stress response pathways.
- Visualize and Compare: The output includes a "Toxicity Radar" chart for a quick visual summary and also shows the three most similar compounds from its database with known acute toxicity for comparison.[5]

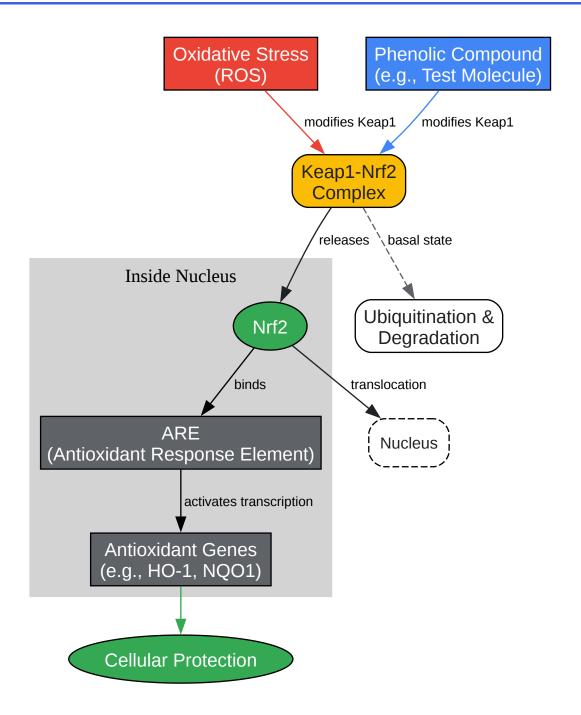
# Hypothesized Biological Activity and Signaling Pathways

While direct experimental data for **4-(hydroxymethyl)-2-iodo-6-methoxyphenol** is limited, its core structure as a substituted 2-methoxyphenol (guaiacol) derivative suggests potential biological activities. Compounds with this scaffold are known to possess antioxidant and anti-inflammatory properties.[13]

### Potential Antioxidant Activity: The Keap1-Nrf2 Pathway

Many phenolic compounds exert antioxidant effects by activating the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[14] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Electrophilic compounds or reactive oxygen species (ROS) can modify Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including antioxidant enzymes.[14]





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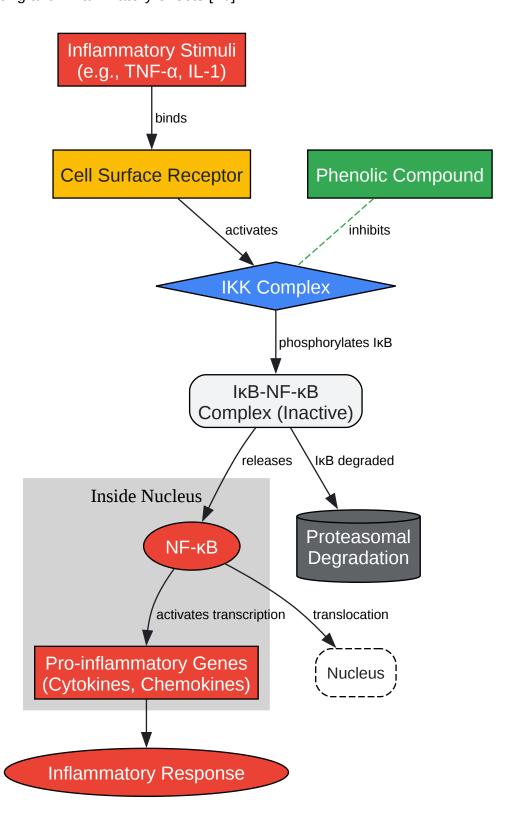
The Keap1-Nrf2 antioxidant response pathway.

### Potential Anti-inflammatory Activity: The NF-κB Pathway

The NF- $\kappa$ B (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a cornerstone of inflammatory signaling.[15] In resting cells, NF- $\kappa$ B dimers are held inactive in the cytoplasm by inhibitor of  $\kappa$ B (I $\kappa$ B) proteins. Pro-inflammatory stimuli, such as TNF- $\alpha$  or IL-1, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of



IκB. This unmasks a nuclear localization signal on NF-κB, allowing it to enter the nucleus and activate the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][15] Many phenolic antioxidants are known to inhibit this pathway, thereby exerting anti-inflammatory effects.[16]





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The NF-kB inflammatory signaling pathway.

#### Conclusion

The in silico analysis of **4-(hydroxymethyl)-2-iodo-6-methoxyphenol** suggests it possesses a promising drug-like profile. It is predicted to have high gastrointestinal absorption and a favorable profile according to Lipinski's Rule of Five. However, predictions also indicate it may be an inhibitor of several key cytochrome P450 enzymes, which could lead to potential drugdrug interactions. Its predicted acute oral toxicity falls into Class 4, suggesting it is "harmful if swallowed." Based on its chemical structure, the molecule is hypothesized to exhibit antioxidant and anti-inflammatory activities, potentially through modulation of the Nrf2 and NF-kB signaling pathways, respectively. These computational predictions provide a strong foundation and rationale for prioritizing this compound for synthesis and subsequent in vitro and in vivo experimental validation.

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